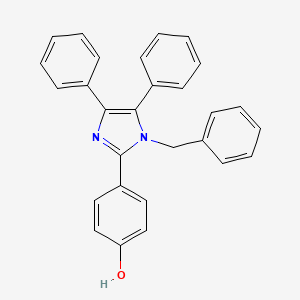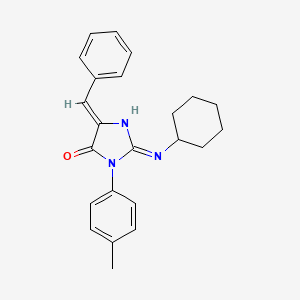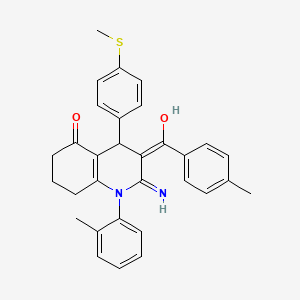
4-(1-benzyl-4,5-diphenyl-1H-imidazol-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Benzyl-4,5-diphenyl-1H-imidazol-2-yl)phenol is a complex organic compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a benzyl group, two phenyl groups, and a phenol group attached to the imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzyl-4,5-diphenyl-1H-imidazol-2-yl)phenol typically involves a multi-step process. One common method is the condensation reaction of benzil with benzylamine and ammonium acetate in the presence of a suitable solvent such as glacial acetic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the imidazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Benzyl-4,5-diphenyl-1H-imidazol-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Nitro and halogenated phenol derivatives.
Applications De Recherche Scientifique
4-(1-Benzyl-4,5-diphenyl-1H-imidazol-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(1-benzyl-4,5-diphenyl-1H-imidazol-2-yl)phenol involves its interaction with specific molecular targets. For instance, it can bind to enzymes and inhibit their activity by forming stable complexes. The phenol group can also participate in hydrogen bonding and π-π interactions, which contribute to its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol: Lacks the benzyl group, which may affect its binding properties and reactivity.
4-(4,5-Dihydro-1H-imidazol-2-yl)phenol: Contains a reduced imidazole ring, leading to different chemical and biological properties.
Uniqueness
4-(1-Benzyl-4,5-diphenyl-1H-imidazol-2-yl)phenol is unique due to the presence of the benzyl group, which enhances its lipophilicity and potential interactions with hydrophobic pockets in biological targets. This structural feature distinguishes it from other imidazole derivatives and contributes to its diverse applications .
Propriétés
Formule moléculaire |
C28H22N2O |
|---|---|
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
4-(1-benzyl-4,5-diphenylimidazol-2-yl)phenol |
InChI |
InChI=1S/C28H22N2O/c31-25-18-16-24(17-19-25)28-29-26(22-12-6-2-7-13-22)27(23-14-8-3-9-15-23)30(28)20-21-10-4-1-5-11-21/h1-19,31H,20H2 |
Clé InChI |
OCXVNJOZYOAKTN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C(=C(N=C2C3=CC=C(C=C3)O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-[[2-[4-(1-adamantyl)phenyl]hydrazinyl]methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B15284257.png)
![(5Z)-5-[[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(3,4-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B15284265.png)
![N-[2,2,2-trichloro-N-(4-fluorophenyl)ethanimidoyl]benzenesulfonamide](/img/structure/B15284272.png)
![1-(4-chlorophenyl)-2-({4-ethyl-5-[(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B15284275.png)
![(5E)-2-(3-chloroanilino)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B15284285.png)
![(5Z)-2-(3,5-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B15284293.png)
![(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B15284294.png)


![3-({4-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B15284302.png)
![5-(4-chlorophenyl)-7-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15284308.png)

![(5Z)-2-(4-chloroanilino)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B15284320.png)
![(5Z)-5-[(2,5-dimethoxy-4-pyrrolidin-1-ylphenyl)methylidene]-2-(3,4-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B15284347.png)
